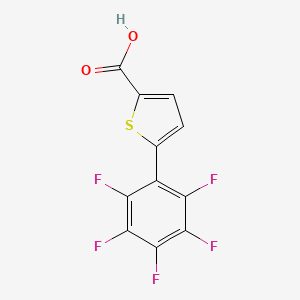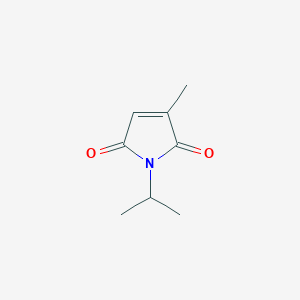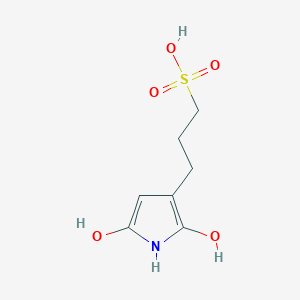![molecular formula C8H9N3 B12857079 Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
Pyrrolo[1,2-c]pyrimidine-3-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-c]pyrimidine-3-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanamine group further enhances its chemical reactivity and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-methanamine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of N-formylglycine with triphosgene can generate ethyl isocyanoacetate in situ, which subsequently reacts to form the pyrrolo[1,2-c]pyrimidine scaffold . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Flow chemistry approaches allow for the in situ generation of reactive intermediates, minimizing the risks associated with handling hazardous chemicals . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-c]pyrimidine derivatives .
科学的研究の応用
Pyrrolo[1,2-c]pyrimidine-3-methanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit signal transduction pathways by binding to active sites on enzymes, thereby affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,1-f][1,2,4]triazine: Exhibits antiviral activity and is used in the study of RNA-dependent RNA polymerase inhibitors.
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-methanamine is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential for industrial-scale production further enhance its value in scientific research and pharmaceutical development .
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
pyrrolo[1,2-c]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H,5,9H2 |
InChIキー |
HAEQYIRHGHLPTI-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NC(=CC2=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


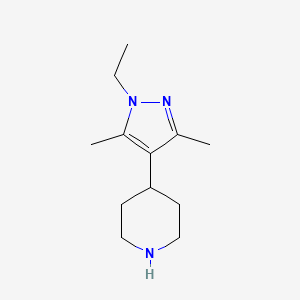
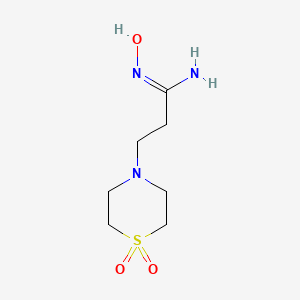
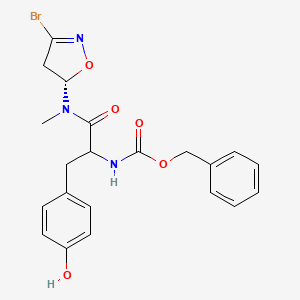

![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
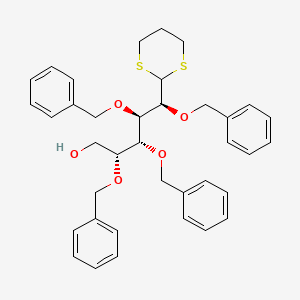
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
